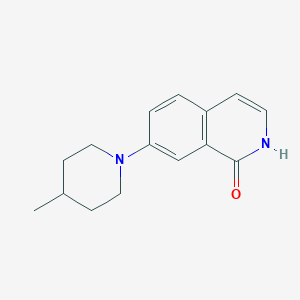
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
The synthesis of 7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one typically involves the reaction of isoquinoline derivatives with 4-methylpiperidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one can be compared with other isoquinoline derivatives, such as:
7-(4-ethylpiperidin-1-yl)isoquinolin-1(2H)-one: This compound has a similar structure but with an ethyl group instead of a methyl group.
7-(4-phenylpiperidin-1-yl)isoquinolin-1(2H)-one: This derivative has a phenyl group, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for particular applications.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
7-(4-methylpiperidin-1-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H18N2O/c1-11-5-8-17(9-6-11)13-3-2-12-4-7-16-15(18)14(12)10-13/h2-4,7,10-11H,5-6,8-9H2,1H3,(H,16,18) |
InChI Key |
CUVILYBNUBXNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC3=C(C=C2)C=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


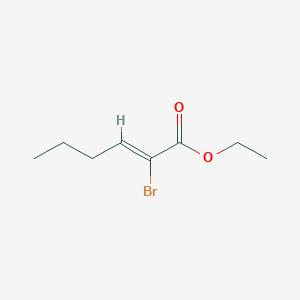
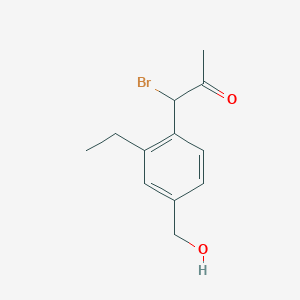
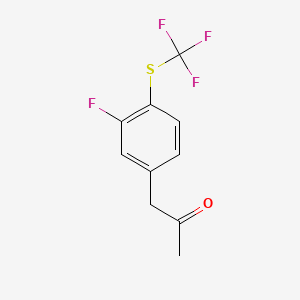
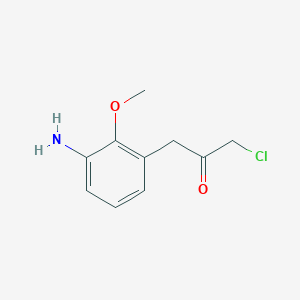

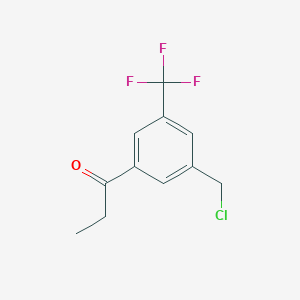
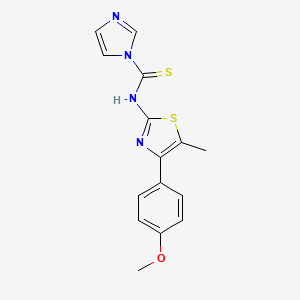
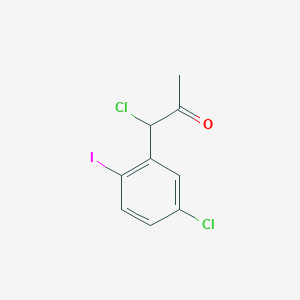
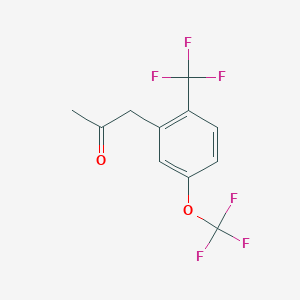
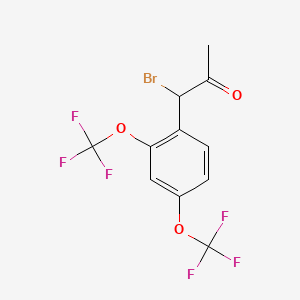
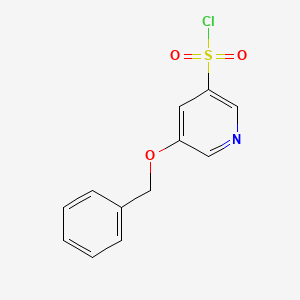

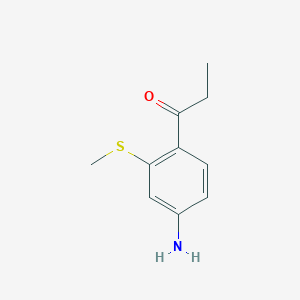
![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
